molecular formula C4H10BrO3P B6236127 diethyl phosphorobromidate CAS No. 51761-27-4

diethyl phosphorobromidate

Cat. No. B6236127
CAS RN: 51761-27-4
M. Wt: 217
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl phosphorobromidate (DEPB) is an organic compound used as a reagent in organic synthesis and in the laboratory. It is a colorless liquid with a pungent odor. It is used in a variety of laboratory experiments, and it has several biochemical and physiological effects. DEPB is a versatile reagent, and it has been used in many scientific research applications.

Scientific Research Applications

Diethyl phosphorobromidate has been used in a variety of scientific research applications. It has been used to synthesize a variety of organic compounds, including heterocyclic compounds, polymers, and organometallic complexes. It has also been used to synthesize pharmaceuticals and other bioactive compounds.

Mechanism of Action

Diethyl phosphorobromidate acts as an electrophile, which means that it is attracted to and reacts with electron-rich sites on molecules. It is also a nucleophile, which means that it can react with electron-poor sites on molecules. The reaction of diethyl phosphorobromidate with electron-rich sites produces a new bond, while the reaction of diethyl phosphorobromidate with electron-poor sites produces a new molecule.
Biochemical and Physiological Effects
diethyl phosphorobromidate has several biochemical and physiological effects. It can act as an enzyme inhibitor, and it has been used to study the effects of enzymes on biological systems. It has also been used to study the effects of hormones and other biochemical compounds on biological systems. Additionally, diethyl phosphorobromidate has been used to study the effects of drugs on biological systems.

Advantages and Limitations for Lab Experiments

Diethyl phosphorobromidate has several advantages for lab experiments. It is a versatile reagent, and it can be used to synthesize a variety of organic compounds. It is also relatively stable and has a low toxicity. It can also be used in a variety of laboratory experiments. However, diethyl phosphorobromidate is a highly reactive compound, and it can be difficult to control the reaction conditions. Additionally, diethyl phosphorobromidate can be difficult to handle and store, and it can be hazardous if not handled properly.

Future Directions

There are several possible future directions for diethyl phosphorobromidate. It can be used to synthesize a variety of new compounds, including pharmaceuticals and other bioactive compounds. Additionally, diethyl phosphorobromidate can be used to study the effects of enzymes, hormones, and other biochemical compounds on biological systems. Finally, diethyl phosphorobromidate can be used to study the effects of drugs on biological systems.

Synthesis Methods

Diethyl phosphorobromidate can be synthesized by reacting bromine with phosphorus pentachloride, followed by the addition of diethyl ether. The reaction takes place in an inert atmosphere, such as nitrogen or argon, and is usually performed at room temperature. The reaction produces a colorless liquid with a pungent odor.

properties

{ "Design of the Synthesis Pathway": "The synthesis of diethyl phosphorobromidate can be achieved through the reaction of phosphorus tribromide with diethyl phosphite.", "Starting Materials": [ "Phosphorus tribromide", "Diethyl phosphite" ], "Reaction": [ "Add phosphorus tribromide dropwise to a solution of diethyl phosphite in anhydrous ether at -10°C to 0°C.", "Stir the reaction mixture for 2 hours at room temperature.", "Remove the solvent under reduced pressure.", "Purify the crude product by distillation under reduced pressure to obtain diethyl phosphorobromidate." ] }

CAS RN

51761-27-4

Product Name

diethyl phosphorobromidate

Molecular Formula

C4H10BrO3P

Molecular Weight

217

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.